BenchChemオンラインストアへようこそ!

3-(5-Oxotetrahydrofuran-2-yl)propanoic acid

Stereochemistry Chiral building block Enantiomeric purity

3-(5-Oxotetrahydrofuran-2-yl)propanoic acid (CAS 6283-72-3) is a γ-butyrolactone derivative featuring a propanoic acid side chain, classified as a versatile small molecule scaffold. It serves as a key intermediate or building block in the synthesis of various biologically active molecules, including potential pharmaceuticals and agrochemicals.

Molecular Formula C7H10O4
Molecular Weight 158.15 g/mol
CAS No. 6283-72-3
Cat. No. B3055038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-Oxotetrahydrofuran-2-yl)propanoic acid
CAS6283-72-3
Molecular FormulaC7H10O4
Molecular Weight158.15 g/mol
Structural Identifiers
SMILESC1CC(=O)OC1CCC(=O)O
InChIInChI=1S/C7H10O4/c8-6(9)3-1-5-2-4-7(10)11-5/h5H,1-4H2,(H,8,9)
InChIKeyJZFPIISPMJRMLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(5-Oxotetrahydrofuran-2-yl)propanoic acid (CAS 6283-72-3): A Defined γ-Butyrolactone Scaffold for Chemical Biology and Synthesis


3-(5-Oxotetrahydrofuran-2-yl)propanoic acid (CAS 6283-72-3) is a γ-butyrolactone derivative featuring a propanoic acid side chain, classified as a versatile small molecule scaffold . It serves as a key intermediate or building block in the synthesis of various biologically active molecules, including potential pharmaceuticals and agrochemicals . The compound possesses a chiral center at the 2-position of the lactone ring, yet the CAS 6283-72-3 typically refers to the racemic mixture, a critical distinction for procurement and application [1].

Why 3-(5-Oxotetrahydrofuran-2-yl)propanoic acid Cannot Be Readily Substituted by In-Class Analogs


Due to the presence of both a reactive lactone ring and a terminal carboxylic acid, subtle structural changes in this scaffold drastically alter hydrogen-bonding capacity, reactivity, and biological target engagement. For instance, reduction of the 5-oxo group to 3-(tetrahydrofuran-2-yl)propanoic acid eliminates a key hydrogen bond acceptor and alters the compound's lipophilicity, which can profoundly affect its binding to enzymatic targets [1]. Furthermore, the individual (R)- and (S)- enantiomers (CAS 98611-86-0 and 98611-83-7) can exhibit completely different biological activities and synthetic utility compared to the racemic mixture (CAS 6283-72-3), a critical consideration for any application requiring stereochemical purity .

Quantitative Differentiation Guide for 3-(5-Oxotetrahydrofuran-2-yl)propanoic acid (CAS 6283-72-3)


Stereochemical Availability: Defined Racemate vs. Single Enantiomer Purity as a Procurement Decision Point

A key differentiator for procurement is the availability of the compound in both racemic and enantiopure forms. The target compound (CAS 6283-72-3) is the racemic mixture, typically offered at ≥95% purity . In contrast, the single (R)-enantiomer (CAS 98611-86-0) is commercially available from suppliers like Bidepharm with a standard purity of 97%, providing a defined stereochemical starting point for asymmetric synthesis .

Stereochemistry Chiral building block Enantiomeric purity

Physicochemical Differentiation from the Reduced Non-Lactone Analog (3-(Tetrahydrofuran-2-yl)propanoic acid)

The 5-oxo group in the target compound introduces a critical hydrogen bond acceptor, significantly altering its physicochemical profile compared to its closest non-lactone analog, 3-(tetrahydrofuran-2-yl)propanoic acid (CAS 935-12-6). The target compound has an XLogP3 of 0.1, indicating higher hydrophilicity than a predicted value for the reduced analog, and features 4 hydrogen bond acceptors compared to the analog's 3 [1]. These differences can directly impact solubility, membrane permeability, and target binding in biochemical assays.

Lipophilicity Hydrogen bonding Drug-likeness

Enzymatic Selectivity Profile: Weak Dihydroorotase Inhibition as a Differentiator for Non-DHODH Applications

A binding assay for dihydroorotase enzyme from mouse Ehrlich ascites shows that the target compound is a very weak inhibitor, with an IC50 of 1,000,000 nM (1 mM) [1]. This is in stark contrast to potent dihydroorotate dehydrogenase (DHODH) inhibitors used in various therapeutic programs, which can achieve IC50 values in the nanomolar range (e.g., 35 nM for a reference compound) [2]. This quantitative difference makes the target compound a superior choice as a scaffold or negative control when inactivity against the pyrimidine biosynthesis pathway is required.

Enzyme inhibition Dihydroorotase Off-target activity Selectivity

Scalability and Batch Flexibility for Research vs. Industrial Supply

For procurement planning, the compound is explicitly positioned as a 'building block' with 'flexible batch size for diverse industrial demands' by key suppliers . This contrasts with many specialized research chemicals that are only available in milligram quantities. The target compound's synthesis has been documented on a scale yielding up to 72% isolated product in an enantioselective catalytic process, suggesting a feasible path for larger-scale production compared to compounds without published scalable synthesis .

Scale-up potential Custom synthesis Supply chain reliability

Optimal Application Scenarios for 3-(5-Oxotetrahydrofuran-2-yl)propanoic acid Based on Differentiated Evidence


Asymmetric Synthesis of γ-Lactone-Containing Bioactives Requiring Defined Stereochemistry

When a project demands a chiral 5-oxotetrahydrofuran building block with known enantiomeric purity, the ready availability of the pure (R)-enantiomer (97% purity) eliminates the need for chiral resolution. This is directly supported by the differential purity and form data in Section 3.1, making it the preferred starting material over the racemate for synthesizing single-isomer drug candidates or natural products.

Design of Chemical Probes with Minimal DHODH Off-Target Activity

In target-based screening where off-target inhibition of the pyrimidine biosynthesis pathway must be avoided, the extremely weak dihydroorotase inhibition (IC50 = 1 mM) [1] makes this compound an ideal candidate scaffold. This is especially relevant when compared to other furanone derivatives that may possess uncharacterized but potent DHODH inhibition, as shown by the >28,500-fold differential potency.

Lead Optimization Programs Favoring Hydrophilic Scaffolds with Multiple Hydrogen Bonding Points

For medicinal chemistry programs where improving aqueous solubility and target engagement is critical, the target compound's low XLogP3 of 0.1 and four hydrogen bond acceptors offer a clear advantage over the more lipophilic 3-(tetrahydrofuran-2-yl)propanoic acid [2]. This property profile, established by computed physicochemical data in Section 3.2, positions it favorably for fragment-based drug discovery or as a polar side-chain mimetic.

Process Development and Scale-Up of Complex Intermediates

When transitioning from hit identification to preclinical development, procurement from a supplier with documented scale-up capability and a published enantioselective synthetic route (72% yield) is essential. The supporting evidence in Section 3.4 indicates a lower technical risk for larger-scale synthesis compared to less-characterized 5-oxotetrahydrofuran analogs.

Quote Request

Request a Quote for 3-(5-Oxotetrahydrofuran-2-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.